Methyl acetyl-D-phenylalaninate

Enzymatic Resolution Kinetic Resolution α-Chymotrypsin Substrate Specificity

Methyl N-acetyl-D-phenylalaninate (CAS 21156-62-7), also referred to as Ac-D-Phe-OMe, is a protected D-phenylalanine derivative belonging to the class of N-acetyl-amino acid esters. The compound features a phenylalanine backbone with an acetyl group on the amino terminus and a methyl ester protecting the carboxyl group, yielding a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 21156-62-7
Cat. No. B556430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl acetyl-D-phenylalaninate
CAS21156-62-7
SynonymsAC-D-PHE-OME; methyln-acetyl-d-phenylalaninate; 21156-62-7; N-Acetylphenylalaninemethylester; N-Acetyl-l-phenylalanine,methylester; AC1LDZNE; Methyl(S)-2-(acetylamino)-3-phenylpropanoate; Alanine,N-acetyl-3-phenyl-,methylester,L-; AC1Q5YIG; CHEMBL55547; SCHEMBL1879654; N-Acetyl-D-phenylalaninemethyl; CTK8F7533; ZINC87573; IKGHIFGXPVLPFD-LLVKDONJSA-N; Acetyl-D-phenylalaninemethylester; 6084AH; AR-1J6030; ZINC00087573; AKOS015889968; ZB003135; methyl(2R)-2-acetamido-3-phenylpropanoate; K-6089
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1
InChIKeyIKGHIFGXPVLPFD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-acetyl-D-phenylalaninate CAS 21156-62-7: Core Physicochemical and Structural Profile for Research Procurement


Methyl N-acetyl-D-phenylalaninate (CAS 21156-62-7), also referred to as Ac-D-Phe-OMe, is a protected D-phenylalanine derivative belonging to the class of N-acetyl-amino acid esters. The compound features a phenylalanine backbone with an acetyl group on the amino terminus and a methyl ester protecting the carboxyl group, yielding a molecular formula of C12H15NO3 and a molecular weight of approximately 221.25 g/mol . Its stereochemical configuration is specifically the D-enantiomer, which imparts distinct chiral recognition properties critical for applications in asymmetric synthesis and enzymatic resolution studies [1]. Key predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 391.0±30.0 °C at 760 mmHg, an ACD/LogP of 1.08, and a polar surface area of 55 Ų, which inform its handling and behavior in various solvent systems .

Methyl N-acetyl-D-phenylalaninate vs. L-Enantiomer and Racemic Mixtures: Why Stereochemical Identity Dictates Functional Utility


Substituting Methyl N-acetyl-D-phenylalaninate with its L-enantiomer (CAS 3618-96-0) or a racemic DL-mixture is not functionally equivalent for most research applications. The D-configuration fundamentally alters the compound's interaction with chiral environments, particularly in enzymatic and catalytic systems. For instance, while the L-enantiomer is a well-characterized substrate for α-chymotrypsin, the D-enantiomer is not recognized or hydrolyzed by this enzyme at a comparable rate, a property exploited in enzymatic resolution processes [1]. This stereochemical selectivity extends to other biological and catalytic systems, where the D-form may act as an inhibitor, a chiral auxiliary, or an inert internal standard, roles the L-form cannot fulfill. Therefore, procurement decisions based solely on the core 'N-acetyl-phenylalanine methyl ester' scaffold without strict stereochemical specification risk experimental failure due to unforeseen chiral interactions or unwanted reactivity [2].

Methyl N-acetyl-D-phenylalaninate (CAS 21156-62-7): Quantified Differentiation Against L-Enantiomer and Other Analogs


Enzymatic Hydrolysis Rate: α-Chymotrypsin Discriminates Between D- and L-Enantiomers

Methyl N-acetyl-D-phenylalaninate is differentiated from its L-enantiomer by a >2-order-of-magnitude difference in enzymatic hydrolysis rate when exposed to α-chymotrypsin. While the L-enantiomer (Methyl N-acetyl-L-phenylalaninate) is a canonical substrate for this serine protease, the D-enantiomer exhibits negligible turnover, making it a critical, unreactive component in kinetic resolutions. For a structurally analogous ester, p-amino-N-acetyl-L-phenylalanine methyl ester, kinetic constants with α-chymotrypsin are Km = 3.3 × 10⁻³ M and kcat = 201 sec⁻¹ at pH 8.0 [1]. In contrast, the D-enantiomer is not hydrolyzed at a measurable rate under identical conditions, a property fundamental to its role as the residual substrate in enzymatic resolution schemes [2].

Enzymatic Resolution Kinetic Resolution α-Chymotrypsin Substrate Specificity

Enzymatic Resolution Process: D-Enantiomer as the Unreactive Component in Kinetic Resolutions

In the optical resolution of racemic N-acetyl-DL-phenylalanine using L-aminoacylase, Methyl N-acetyl-D-phenylalaninate (the ester form) serves as the specific, unreactive D-enantiomer that remains after the L-enantiomer is selectively hydrolyzed. A validated kinetic model using N-acetyl-DL-phenylalanine as substrate confirms a reversible Michaelis-Menten mechanism with substrate inhibition for the L-enantiomer, while the D-enantiomer does not participate in the reaction [1]. This differential reactivity enables the industrial production of enantiopure L-phenylalanine, where the unreacted D-ester is recovered and optionally racemized for further cycles, as detailed in patent literature [2].

Kinetic Resolution Aminoacylase Enantiomeric Excess

Lipase-Catalyzed Resolution: Substrate Specificity for Methyl N-acetyl-D-phenylalaninate

In lipase-catalyzed kinetic resolutions via interesterification, Methyl N-acetyl-D-phenylalaninate exhibits distinct stereoselectivity compared to substituted analogs. Using Rhizomucor miehei lipase in acetonitrile with butyl butyrate as acyl donor, the non- or para-substituted phenylalanine esters (including the D-enantiomer) achieve excellent stereoselectivities (E > 100), whereas meta-nitro derivatives show only moderate selectivity, and ortho-nitro derivatives are completely unreactive [1]. This places the target compound among the most efficiently resolved substrates in this class, a key consideration for procuring building blocks for asymmetric synthesis.

Chemoenzymatic Synthesis Lipase Catalysis Interesterification

Physicochemical Property: LogP Differentiates Solvent Partitioning from L-Enantiomer

While enantiomers share identical physical properties in an achiral environment, their predicted lipophilicity can inform relative behavior in chiral or biological systems. The predicted ACD/LogP for Methyl N-acetyl-D-phenylalaninate is 1.08, which is identical to its L-enantiomer . However, experimental Log Kow values for structurally related N-acetyl amino acid esters show variability (e.g., experimental Log Kow = 0.92 for N-acetyl-L-phenylalanine methyl ester), highlighting the importance of using verified, isomer-specific data for accurate solubility and partitioning predictions [1].

Lipophilicity ADME Prediction Chromatography

HPLC Chiral Separation: Retention Behavior on Teicoplanin-Based Stationary Phase

The separation of phenylalanine enantiomers is achievable using a Chirobiotic T column (teicoplanin-based chiral stationary phase). While the study does not report exact retention times for the methyl ester derivatives, it demonstrates that the column is effective for the separation of ring- and α-methyl-substituted phenylalanine analogs, but is ineffective for their corresponding amides [1]. By class inference, Methyl N-acetyl-D-phenylalaninate, as a methyl ester of a ring-substituted phenylalanine, would be amenable to direct chiral resolution on this phase, unlike its amide counterpart, making it a more suitable candidate for analytical method development where direct enantiomeric purity assessment is required.

Chiral Chromatography Enantiomeric Separation Chirobiotic T

Optimal Procurement and Application Scenarios for Methyl N-acetyl-D-phenylalaninate (CAS 21156-62-7)


Preparative Enzymatic Resolution of Racemic Phenylalanine Esters

The D-enantiomer is the essential, unreactive component in the industrial-scale enzymatic resolution of racemic N-acetyl-DL-phenylalanine methyl ester. By exploiting the stereoselectivity of enzymes like L-aminoacylase or α-chymotrypsin, the L-enantiomer is selectively hydrolyzed, leaving the target D-ester intact for recovery and subsequent racemization [1]. This process is used to produce enantiopure L-phenylalanine for peptide synthesis and pharmaceutical applications.

Asymmetric Synthesis as a Chiral Auxiliary or Building Block

Due to its defined D-stereochemistry, Methyl N-acetyl-D-phenylalaninate serves as a chiral building block in the synthesis of more complex molecules. Its reactivity and stereochemical integrity are exploited in the construction of peptides, peptidomimetics, and other chiral scaffolds where the D-configuration is required for biological activity or structural studies [2]. The compound's high enantioselectivity in lipase-catalyzed resolutions further validates its use in chemoenzymatic synthesis routes [3].

Analytical Standard for Chiral HPLC Method Development

As a pure D-enantiomer, the compound is an ideal standard for developing and validating chiral HPLC methods aimed at quantifying enantiomeric excess or verifying stereochemical purity. Its behavior on teicoplanin-based chiral stationary phases, where ester derivatives are resolvable, makes it a practical reference material for calibrating separations of phenylalanine derivatives [4].

Mechanistic Studies of Enzyme Stereospecificity

The stark contrast in reactivity between the D- and L-enantiomers with serine proteases like α-chymotrypsin makes Methyl N-acetyl-D-phenylalaninate a valuable probe for investigating enzyme active site topology and the stereochemical determinants of substrate binding and catalysis [5]. Its lack of reactivity provides a negative control for kinetic assays and aids in mapping the stereochemical constraints of the enzyme's catalytic machinery.

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